molecular formula C14H17NO6 B1358272 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid CAS No. 217197-04-1

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B1358272
CAS No.: 217197-04-1
M. Wt: 295.29 g/mol
InChI Key: GBUSGOLTSBLLGX-UHFFFAOYSA-N
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Description

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₇NO₆ It is characterized by the presence of a nitro group, a benzoic acid moiety, and a dioxane ring

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may also contribute to the compound’s overall activity by influencing its binding to molecular targets and its solubility properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its nitro group, dioxane ring, and benzoic acid moiety. This structural combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUSGOLTSBLLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595033
Record name 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217197-04-1
Record name 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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